Cas no 28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl)

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl structure
28812-09-1 structure
Nombre del producto:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
Número CAS:28812-09-1
MF:C24H26O7
Megavatios:426.459047794342
CID:278832

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Propiedades químicas y físicas

Nombre e identificación

    • 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (2Z)- (9CI)
    • 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6
    • 2-Butenoicacid, 2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (Z)-
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran, 2-butenoicacid deriv.
    • Andelin
    • Crotonic acid, 2-methyl-, 6-ester with7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one3-methylcrotonate, (Z)-(-)- (8CI)
    • CID 101306694
    • [Z,(-)]-2-Methyl-2-butenoic acid 7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-yl ester
    • 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
    • Renchi: 1S/C24H26O7/c1-7-14(4)23(27)30-21-16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(5,6)22(21)29-20(26)10-13(2)3/h7-12,21-22H,1-6H3/b14-7-
    • Clave inchi: MUBXKIDUHCCWJE-AUWJEWJLSA-N
    • Sonrisas: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C=C(\C)/C)=O)OC(/C(=C\C)/C)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 6
  • Complejidad: 831
  • Superficie del Polo topológico: 88.1

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Literatura relevante

Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd